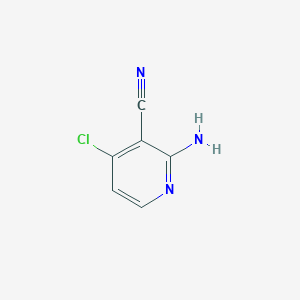
N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine is a synthetic organic compound that features a benzene ring substituted with an amino group, a cyclopropylmethylamino group, and an ethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of benzene to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Alkylation: to introduce the cyclopropylmethylamino group.
Sulfonation: to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The benzene ring allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(N-methylamino)-4-(ethylsulfonyl)benzene
- 2-Amino-1-(N-cyclopropylmethylamino)-4-(methylsulfonyl)benzene
- 2-Amino-1-(N-cyclopropylmethylamino)-4-(propylsulfonyl)benzene
Uniqueness
The uniqueness of N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. For example, the cyclopropylmethylamino group might confer steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H18N2O2S |
|---|---|
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
1-N-(cyclopropylmethyl)-4-ethylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17(15,16)10-5-6-12(11(13)7-10)14-8-9-3-4-9/h5-7,9,14H,2-4,8,13H2,1H3 |
InChI-Schlüssel |
GEPZPNGRBIREAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NCC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol](/img/structure/B8695904.png)








